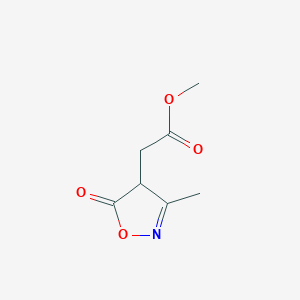
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate
Overview
Description
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a methyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-oxopropanoic acid with hydroxylamine hydrochloride to form the oxazole ring, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete cyclization and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. The industrial synthesis may also involve purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.
Scientific Research Applications
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism by which Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The ester group allows for hydrolysis, releasing the active oxazole moiety, which can then interact with molecular targets such as proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoate
- Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate
- Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)butanoate
Uniqueness
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in synthetic applications where selective reactions are required. Its structure also allows for easy modification, enabling the synthesis of a wide range of derivatives with potential biological activity .
Properties
IUPAC Name |
methyl 2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-5(3-6(9)11-2)7(10)12-8-4/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUJRRZBNQZSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


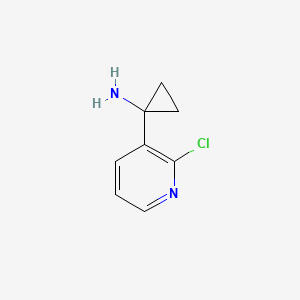
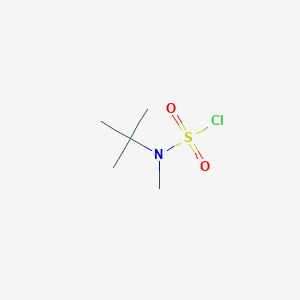


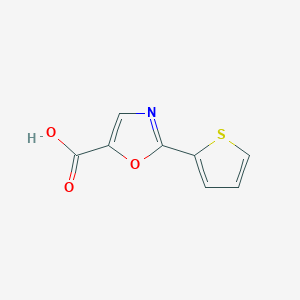

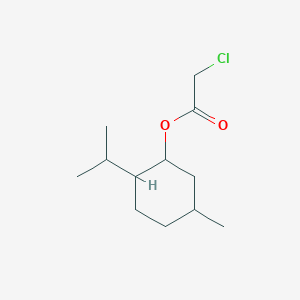
![3,6-dichlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B3375145.png)
![Bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B3375156.png)
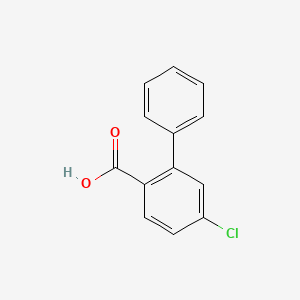
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)



